

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Antiblaze 100

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Compound of Interest

Compound Name: Antiblaze 100

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Abstract

Antiblaze 100, a chlorinated organophosphate flame retardant chemically identified as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, is utilized to enhance the fire safety of various polymeric materials. Understanding its thermal decomposition mechanism is critical for optimizing its flame retardant efficacy and for assessing the environmental and health impacts of its degradation products. This technical guide provides a comprehensive overview of the thermal decomposition of **Antiblaze 100**, including its decomposition pathways, key degradation products, and the experimental protocols used for its analysis. Due to the limited availability of specific experimental data for **Antiblaze 100**, this guide also incorporates data from closely related chlorinated organophosphate flame retardants to provide a more complete understanding of its behavior at elevated temperatures.

Chemical Identity of Antiblaze 100

Antiblaze 100 is also marketed under various synonyms, which are crucial for a comprehensive literature search.

Identifier	Value
Chemical Name	P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester
CAS Number	38051-10-4[1]
Synonyms	Antiblaze AB 100, Antiblaze V6, Amgard V 6, Phosgard 2XC20[1][2]
Molecular Formula	C13H24Cl6O8P2[1]
Molecular Weight	582.99 g/mol [1]

Overview of Thermal Decomposition

The thermal decomposition of **Antiblaze 100** is a complex process involving multiple stages. While specific, detailed studies on **Antiblaze 100** are scarce, a general mechanism can be proposed based on its chemical structure and the known behavior of similar chlorinated organophosphate flame retardants. The decomposition process is understood to occur in both the condensed (solid) and gas phases, contributing to its overall flame retardant action.

A product data sheet indicates that the decomposition of **Antiblaze 100** begins at approximately 252 °C[1].

Condensed Phase Mechanism

In the condensed phase, the primary mechanism of action for organophosphorus flame retardants is the formation of a protective char layer on the surface of the degrading polymer[3]. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of flammable volatile products to the combustion zone[3].

For **Antiblaze 100**, this process is initiated by the thermal degradation of the phosphate ester bonds. This decomposition leads to the formation of phosphoric acid and polyphosphoric acid. These acidic species are powerful dehydrating agents that promote the carbonization of the

polymer matrix, thus enhancing char formation[3]. The presence of chlorine in the molecule can further enhance this effect.

Gas Phase Mechanism

In the gas phase, the flame retardant action of **Antiblaze 100** is attributed to the release of radical-scavenging species that interrupt the chain reactions of combustion[3]. Upon heating, the chloroethyl groups in the **Antiblaze 100** molecule can undergo elimination reactions to release hydrogen chloride (HCl) and other chlorinated volatile compounds.

These halogenated species, along with phosphorus-containing radicals (such as $\text{PO}\cdot$), act as potent scavengers of the highly reactive $\text{H}\cdot$ and $\text{OH}\cdot$ radicals that propagate the fire[3]. By quenching these radicals, the combustion process is inhibited, leading to a reduction in heat release and flame spread.

Quantitative Data

Detailed quantitative data from thermal analysis of **Antiblaze 100** is not readily available in the public domain. The following table summarizes the key physical and thermal properties that have been reported.

Property	Value	Source
Decomposition Temperature	252 °C (485.6 °F)	[1]
Flash Point	191 °C (375.8 °F)	[1]
Specific Gravity (25.4 °C)	1.473 g/mL	[1]
Phosphorus Content	10.50%	[1]
Chlorine Content	36.50%	[1]

Experimental Protocols

The characterization of the thermal decomposition of flame retardants like **Antiblaze 100** typically involves a combination of thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the material by measuring weight loss as a function of temperature.

Methodology:

- A small sample (typically 5-10 mg) of **Antiblaze 100** is placed in a high-purity alumina or platinum crucible.
- The crucible is placed in a TGA instrument.
- The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
- The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
- The weight of the sample is continuously monitored and recorded as a function of temperature.
- The resulting TGA curve provides information on the onset of decomposition, the number of decomposition stages, and the amount of char residue at the end of the analysis. The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Methodology:

- A small, weighed sample of **Antiblaze 100** is hermetically sealed in an aluminum pan.
- An empty, sealed pan is used as a reference.
- Both the sample and reference pans are placed in the DSC cell.

- The cell is heated at a constant rate, and the temperature difference between the sample and the reference is measured.
- This temperature difference is converted to a heat flow, which is plotted against temperature.
- The DSC thermogram can reveal endothermic events such as melting and evaporation, and exothermic events such as decomposition and crystallization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

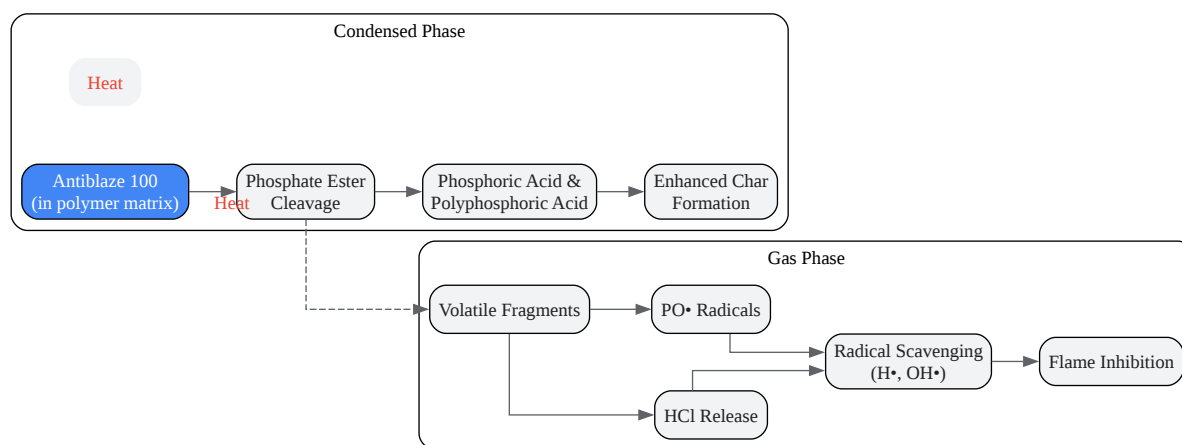
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the material.

Methodology:

- A microgram-scale sample of **Antiblaze 100** is placed in a pyrolysis probe.
- The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).
- The decomposition products are swept directly into the injection port of a gas chromatograph (GC).
- The GC separates the individual components of the pyrolysis mixture based on their boiling points and interactions with the stationary phase of the GC column.
- The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio.
- The resulting mass spectrum for each component serves as a "molecular fingerprint" that allows for its identification by comparison with spectral libraries. This technique is invaluable for elucidating the decomposition pathways.

Visualizations

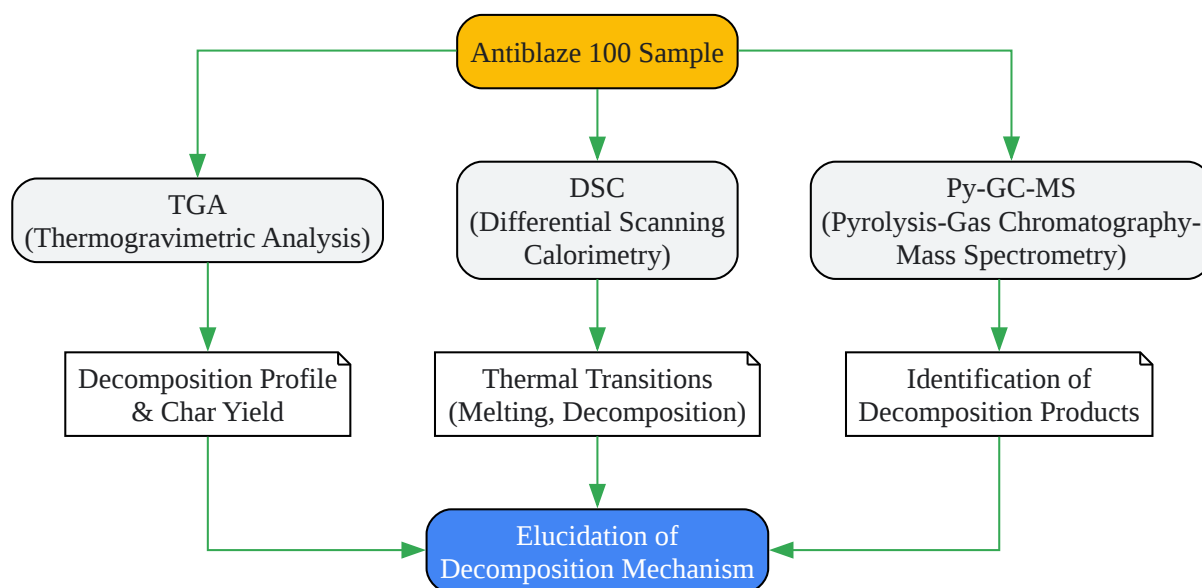
Proposed Thermal Decomposition Pathway of Antiblaze 100



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Caption: Proposed dual-phase thermal decomposition pathway of **Antiblaze 100**.

Experimental Workflow for Thermal Analysis



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Caption: General experimental workflow for the thermal analysis of **Antiblaze 100**.

Conclusion

The thermal decomposition of **Antiblaze 100** is a multifaceted process that contributes to its flame retardant properties through both condensed and gas phase mechanisms. In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases radical scavengers that inhibit combustion. Although specific quantitative data for **Antiblaze 100** is limited, the understanding of its decomposition can be advanced by studying its structural analogs and employing a suite of thermal analysis techniques. Further research focusing on the detailed analysis of its decomposition products and their toxicological profiles is warranted to fully assess its performance and environmental impact.

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